molecular formula C14H17N3O2 B12115545 Benzenemethanamine, 2-[(4,6-dimethyl-2-pyrimidinyl)oxy]-3-methoxy- CAS No. 927983-11-7

Benzenemethanamine, 2-[(4,6-dimethyl-2-pyrimidinyl)oxy]-3-methoxy-

Cat. No.: B12115545
CAS No.: 927983-11-7
M. Wt: 259.30 g/mol
InChI Key: YYDLGPYTRRRAGA-UHFFFAOYSA-N
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Description

"Benzenemethanamine, 2-[(4,6-dimethyl-2-pyrimidinyl)oxy]-3-methoxy-" is a structurally complex aromatic amine featuring a benzenemethanamine backbone (C₆H₅-CH₂NH₂) with two key substituents: a 2-[(4,6-dimethyl-2-pyrimidinyl)oxy] group at the ortho position and a 3-methoxy group at the meta position. The pyrimidinyloxy moiety introduces a heterocyclic aromatic system (pyrimidine) with methyl substituents at positions 4 and 6, enhancing steric and electronic interactions.

Properties

CAS No.

927983-11-7

Molecular Formula

C14H17N3O2

Molecular Weight

259.30 g/mol

IUPAC Name

[2-(4,6-dimethylpyrimidin-2-yl)oxy-3-methoxyphenyl]methanamine

InChI

InChI=1S/C14H17N3O2/c1-9-7-10(2)17-14(16-9)19-13-11(8-15)5-4-6-12(13)18-3/h4-7H,8,15H2,1-3H3

InChI Key

YYDLGPYTRRRAGA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)OC2=C(C=CC=C2OC)CN)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenemethanamine, 2-[(4,6-dimethyl-2-pyrimidinyl)oxy]-3-methoxy- typically involves multiple steps. One common method includes the reaction of benzenemethanamine with 4,6-dimethyl-2-pyrimidinol in the presence of a suitable base to form the desired product. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications.

Chemical Reactions Analysis

Types of Reactions

Benzenemethanamine, 2-[(4,6-dimethyl-2-pyrimidinyl)oxy]-3-methoxy- undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy group, using reagents like sodium hydroxide or other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Benzenemethanamine, 2-[(4,6-dimethyl-2-pyrimidinyl)oxy]-3-methoxy- has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzenemethanamine, 2-[(4,6-dimethyl-2-pyrimidinyl)oxy]-3-methoxy- involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidinyl group may play a crucial role in binding to these targets, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific pathway involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s uniqueness lies in its combination of a pyrimidinyloxy group and methoxy substitution. Below is a comparative analysis with structurally related compounds:

Compound Name Molecular Formula Key Substituents Primary Use Key Properties/Activities
Target Compound C₁₄H₁₇N₃O₂ (estimated) 2-(4,6-dimethyl-2-pyrimidinyl)oxy, 3-methoxy Not explicitly stated (likely agrochemical) Potential herbicidal/biological activity via pyrimidine interactions
Oxasulfuron (CAS 144651-06-9) C₁₇H₁₈N₄O₆S 3-oxetanyl benzoate, sulfamoyl, 4,6-dimethylpyrimidin-2-yl carbamoyl Herbicide Inhibits acetolactate synthase (ALS)
Benzenemethanamine, 4-[(3-methylphenyl)methoxy]- (CAS 926260-26-6) C₁₅H₁₇NO 4-[(3-methylphenyl)methoxy] Unknown Simpler structure; lacks pyrimidine, lower molar mass (227.3 g/mol)
Benzeneethanamine, 4-methoxy-N-[(pentafluorophenyl)methylene]-3-[(trimethylsilyl)oxy]- (CAS 55556-73-5) Not provided Pentafluorophenyl, trimethylsilyloxy Unknown High lipophilicity (logP = 5.266)

Key Differences and Implications

Pyrimidine vs. Non-Pyrimidine Analogs: The target compound’s 4,6-dimethylpyrimidinyl group distinguishes it from simpler benzenemethanamine derivatives (e.g., CAS 926260-26-6). Pyrimidine rings enhance binding to biological targets (e.g., enzymes, receptors) via π-π stacking or hydrogen bonding, as seen in oxasulfuron’s herbicidal activity . Oxasulfuron integrates a sulfamoyl carbamate group, critical for ALS inhibition, while the target compound lacks this functionality, suggesting divergent mechanisms of action.

Substituent Effects on Physicochemical Properties :

  • The methoxy group at position 3 increases polarity compared to purely hydrophobic substituents (e.g., pentafluorophenyl in CAS 55556-73-5) but less than sulfonamide groups in oxasulfuron.
  • The trimethylsilyloxy group in CAS 55556-73-5 confers extreme lipophilicity (logP = 5.266), whereas the target compound’s pyrimidinyloxy group may balance hydrophilicity and membrane permeability .

The target compound’s methanamine group could enable nitrogen-mediated interactions, suggesting applications as a plant growth regulator or neurotransmitter analog. The absence of sulfonamide or ester groups in the target compound may reduce environmental persistence compared to oxasulfuron .

Research Findings and Data Gaps

Structural-Activity Relationships (SAR): Pyrimidine derivatives consistently demonstrate bioactivity in agrochemicals. For example, oxasulfuron’s sulfamoyl linkage is essential for ALS inhibition, but the target compound’s amine group may enable novel binding modes . The 3-methoxy group could sterically hinder interactions compared to smaller substituents (e.g., hydrogen in CAS 926260-26-6) .

Data Limitations :

  • Experimental data (e.g., logP, solubility, bioactivity) for the target compound are absent in the provided evidence. Extrapolations rely on analogs like oxasulfuron and CAS 55556-73-5.
  • Further studies are needed to validate hypothesized applications and optimize substituent configurations.

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